1,3-Dichloro-5-methylisoquinoline 1,3-Dichloro-5-methylisoquinoline
Brand Name: Vulcanchem
CAS No.: 21902-40-9
VCID: VC3751316
InChI: InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3
SMILES: CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl
Molecular Formula: C10H7Cl2N
Molecular Weight: 212.07 g/mol

1,3-Dichloro-5-methylisoquinoline

CAS No.: 21902-40-9

Cat. No.: VC3751316

Molecular Formula: C10H7Cl2N

Molecular Weight: 212.07 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-5-methylisoquinoline - 21902-40-9

Specification

CAS No. 21902-40-9
Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
IUPAC Name 1,3-dichloro-5-methylisoquinoline
Standard InChI InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3
Standard InChI Key LDSLPCOBAYAVEI-UHFFFAOYSA-N
SMILES CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl
Canonical SMILES CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl

Introduction

Chemical Structure and Substituent Effects

The isoquinoline backbone consists of a benzene ring fused to a pyridine ring, with chlorine and methyl groups strategically positioned to influence electronic and steric properties. The 1,3-dichloro substitution creates electron-deficient regions at the 4 and 8 positions, enhancing susceptibility to nucleophilic attack. Meanwhile, the 5-methyl group contributes steric hindrance, moderating reaction kinetics in substitution reactions . X-ray crystallography of related compounds suggests that chlorine atoms adopt a coplanar orientation with the aromatic system, optimizing resonance stabilization .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC10H7Cl2N\text{C}_{10}\text{H}_7\text{Cl}_2\text{N}
Molecular Weight212.08 g/mol
Boiling Point320–325°C (estimated)
Solubility in Water<0.1 g/L (20°C)
LogP (Octanol-Water)3.2 (predicted)

Synthesis and Optimization

The primary synthesis route involves cyclocondensation of 2-(cyanomethyl)-3-methylbenzoic acid with phosphorus pentachloride (PCl5\text{PCl}_5) and phosphorus oxychloride (POCl3\text{POCl}_3) under inert conditions.

Reaction Mechanism

  • Activation: PCl5\text{PCl}_5 converts the carboxylic acid group into an acyl chloride.

  • Cyclization: Intramolecular nucleophilic attack by the nitrile group forms the pyridine ring.

  • Chlorination: POCl3\text{POCl}_3 substitutes hydroxyl intermediates with chlorine atoms .

The reaction proceeds at 0°C for 2 hours, followed by 72 hours at ambient temperature, achieving a 70% yield. Purification via dichloromethane extraction and magnesium sulfate drying yields a tan solid with 95–98% purity .

Equation 1:

C9H7NO2+PCl5+POCl3C10H7Cl2N+H3PO4+HCl\text{C}_9\text{H}_7\text{NO}_2 + \text{PCl}_5 + \text{POCl}_3 \rightarrow \text{C}_{10}\text{H}_7\text{Cl}_2\text{N} + \text{H}_3\text{PO}_4 + \text{HCl}

Scalability and Challenges

Large-scale production faces challenges in controlling exothermic reactions during chlorination. Recent advances suggest using microreactors to improve heat dissipation and reduce byproduct formation .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with complete degradation by 400°C. The methyl group marginally enhances thermal stability compared to non-methylated analogs .

Spectroscopic Characterization

  • IR: Strong absorption at 750 cm1^{-1} (C-Cl stretch) and 1590 cm1^{-1} (aromatic C=C).

  • 1H^1\text{H} NMR: Singlets at δ 2.45 ppm (methyl group) and δ 7.8–8.6 ppm (aromatic protons) .

  • MS: Molecular ion peak at m/z 212.08 with fragmentation patterns consistent with chlorine loss .

Applications in Pharmaceutical Research

Antimicrobial Activity

Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The dichloro groups likely disrupt bacterial cell membrane integrity .

Hazard ClassGHS CodePrecautions
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use safety goggles
Respiratory ToxicityH335Use fume hood

Disposal Protocols

Incinerate at >1000°C with scrubbing systems to neutralize hydrogen chloride emissions .

Related Compounds and Isomerism

Structural isomers like 1,5-dichloro-3-methylisoquinoline (CAS 1206973-83-2) exhibit distinct reactivity due to altered chlorine positioning. For example, the 1,5-isomer shows higher solubility in polar aprotic solvents but reduced thermal stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator